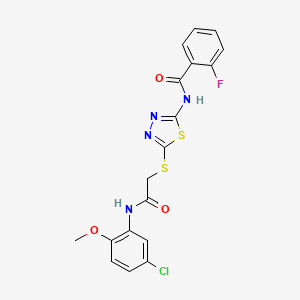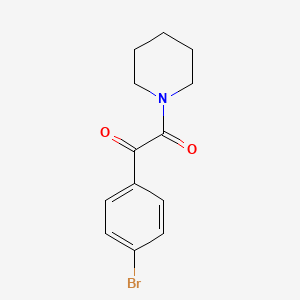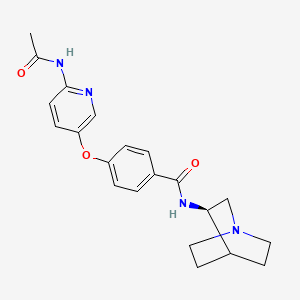
(R)-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a quinuclidine moiety and a pyridine ring with an acetamido substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the quinuclidine and pyridine rings. Key steps may include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Quinuclidine Moiety: This step may involve nucleophilic substitution reactions.
Attachment of the Pyridine Ring: This can be done via coupling reactions, such as Suzuki or Heck coupling, followed by acetamidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamido group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide would depend on its specific interactions with molecular targets. The quinuclidine moiety suggests potential activity at nicotinic acetylcholine receptors, while the benzamide core could interact with various enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide: can be compared with other benzamide derivatives or quinuclidine-containing compounds.
Benzamide Derivatives: These compounds often have diverse pharmacological activities, including antipsychotic and antiemetic effects.
Quinuclidine-Containing Compounds: These are known for their activity at nicotinic acetylcholine receptors and other biological targets.
Uniqueness
The uniqueness of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
400865-65-8 |
|---|---|
Molecular Formula |
C21H24N4O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-(6-acetamidopyridin-3-yl)oxy-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C21H24N4O3/c1-14(26)23-20-7-6-18(12-22-20)28-17-4-2-16(3-5-17)21(27)24-19-13-25-10-8-15(19)9-11-25/h2-7,12,15,19H,8-11,13H2,1H3,(H,24,27)(H,22,23,26)/t19-/m0/s1 |
InChI Key |
HTULMTGYVWDSPY-IBGZPJMESA-N |
Isomeric SMILES |
CC(=O)NC1=NC=C(C=C1)OC2=CC=C(C=C2)C(=O)N[C@H]3CN4CCC3CC4 |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3CN4CCC3CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)

![2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one](/img/structure/B14137276.png)

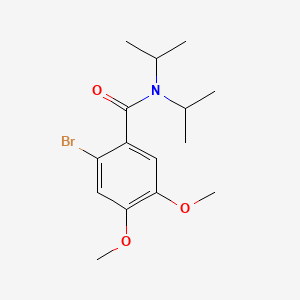
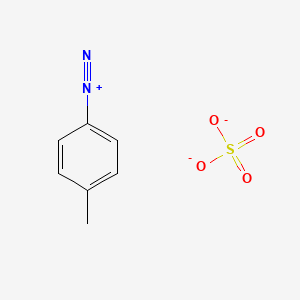
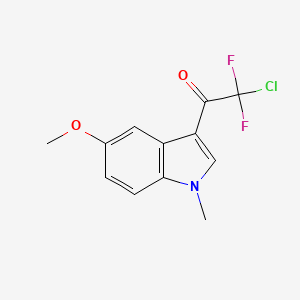
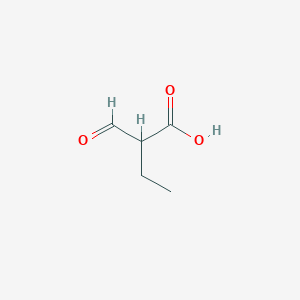
![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)
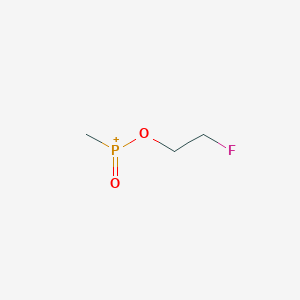
![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
